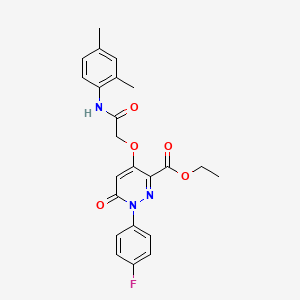
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and an isoxazole ring, which is a five-membered aromatic ring with one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and isoxazole rings, along with the cyclopropyl group and the carboxamide group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the functional groups. The pyrazole ring, for example, is known to undergo reactions such as halogenation, nitration, and sulfonation . The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Scientific Research Applications
Synthesis and Repellent Efficacy
Compounds similar in structure to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide are often studied for their potential use as synthetic repellents or drugs. For example, optically active piperidine analogs have been developed and assessed for their efficacy against arthropod vectors, showcasing the potential for related compounds in contributing to public health through the prevention of vector-borne diseases (Klun et al., 2003).
Metabolism and Excretion Studies
Research into the metabolism and excretion of synthetic compounds, including their interactions with biological systems, is crucial for understanding their safety and efficacy. Studies have detailed the metabolic pathways and pharmacokinetics of various compounds in humans, providing a framework for evaluating new chemical entities (Fennell et al., 2005).
Environmental and Dietary Exposure
Investigations into environmental and dietary exposure to synthetic compounds highlight the importance of monitoring and understanding human exposure to potential xenobiotics. Such studies offer insights into the sources of exposure and can guide the development of safer compounds with minimal environmental impact (Zapico et al., 2022).
Neurological Applications
Research into compounds acting on specific neurological pathways, such as glutamate receptors in the brain, can inform the development of therapeutics for neurological disorders or the study of brain function. This area of research underscores the therapeutic potential of chemically novel compounds in treating or understanding neurological conditions (Cornish et al., 1999).
Safety and Hazards
As with any chemical compound, handling “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide” would require appropriate safety precautions. Based on the safety information for similar compounds, potential hazards could include skin and eye irritation, and harmful if swallowed .
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-11(7-15-19-8)13(18)14-6-10-5-12(9-3-4-9)17(2)16-10/h5,7,9H,3-4,6H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPRJSFXDGONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

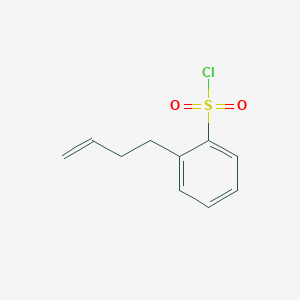
![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)
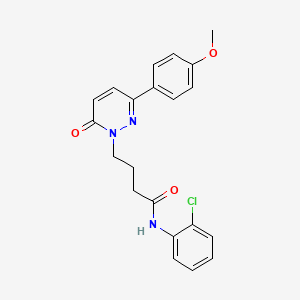
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2867853.png)
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2867854.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)
![N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2867860.png)
![4-(6,11-Dioxo-6a,10a-dihydro-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B2867863.png)
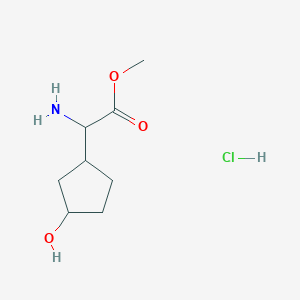
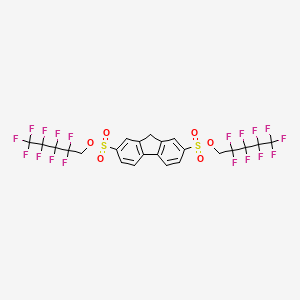
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B2867867.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2867871.png)
